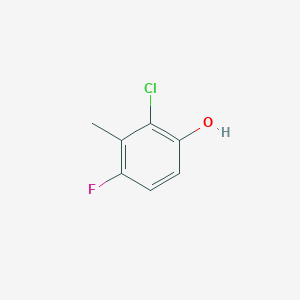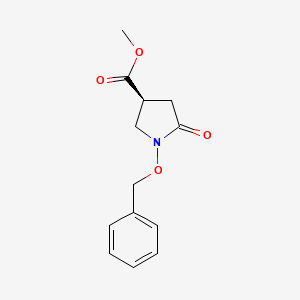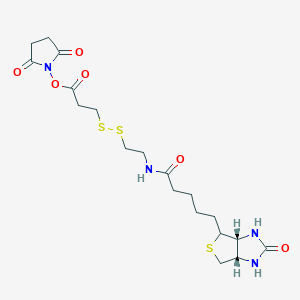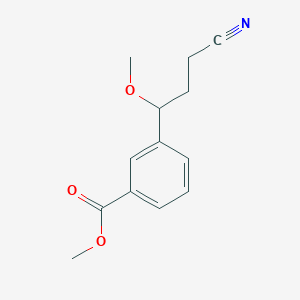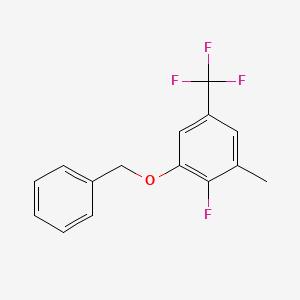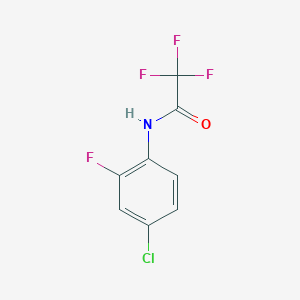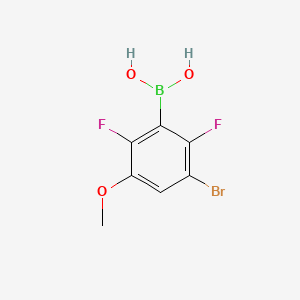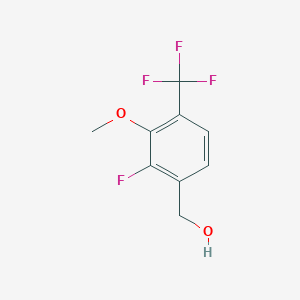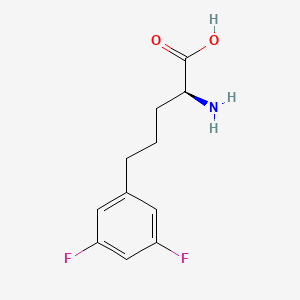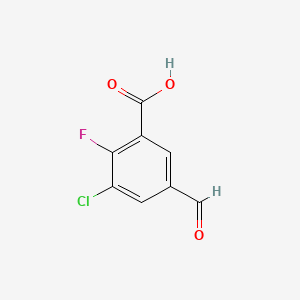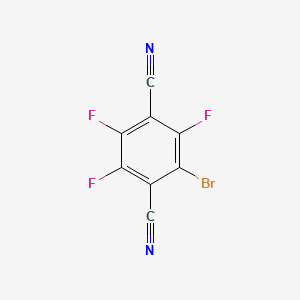
2-Bromo-3,5,6-trifluoroterephthalonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3,5,6-trifluoroterephthalonitrile is a chemical compound with the molecular formula C8BrF3N2 and a molecular weight of 261.00 g/mol . It is characterized by the presence of bromine, fluorine, and nitrile groups attached to a benzene ring. This compound is used primarily in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 2-Bromo-3,5,6-trifluoroterephthalonitrile typically involves the bromination and fluorination of terephthalonitrile. The reaction conditions often require the use of bromine and fluorine sources under controlled temperature and pressure . Industrial production methods may involve large-scale chemical reactors and precise control of reaction parameters to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
2-Bromo-3,5,6-trifluoroterephthalonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents are required.
Addition Reactions: The nitrile group can undergo addition reactions with various reagents to form different products.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Bromo-3,5,6-trifluoroterephthalonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of halogenated compounds with biological molecules.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-3,5,6-trifluoroterephthalonitrile involves its interaction with molecular targets through its bromine, fluorine, and nitrile groups. These interactions can affect various biochemical pathways, depending on the specific application and context of use .
Comparación Con Compuestos Similares
2-Bromo-3,5,6-trifluoroterephthalonitrile can be compared with other similar compounds such as:
3-Bromo-2,5,6-trifluorophenol: Similar in structure but with a hydroxyl group instead of a nitrile group.
2-Bromo-5-(trifluoromethoxy)pyridine: Contains a pyridine ring instead of a benzene ring.
1-Bromo-2,3,5,6-tetrafluorobenzene: Lacks the nitrile group but has a similar halogenation pattern.
These comparisons highlight the unique properties of this compound, particularly its combination of bromine, fluorine, and nitrile groups, which confer specific reactivity and applications.
Propiedades
IUPAC Name |
2-bromo-3,5,6-trifluorobenzene-1,4-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8BrF3N2/c9-5-3(1-13)7(11)8(12)4(2-14)6(5)10 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIJDVMDLFQSCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(C(=C(C(=C1F)Br)C#N)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8BrF3N2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.00 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Diethoxyphosphoryl-1-[(4-methoxyphenyl)methyl]-5,5-dimethyl-pyrrolidin-2-one](/img/structure/B14030084.png)
